molecular formula C10H12Cl2N2 B1379651 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride CAS No. 1609395-19-8

2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride

Cat. No. B1379651
M. Wt: 231.12 g/mol
InChI Key: MTTZVTVYYPKUOM-UHFFFAOYSA-N
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Description

This compound is a derivative of benzimidazole, which is a type of organic compound consisting of a fusion of benzene and imidazole . It’s likely that this compound shares many of the properties common to benzimidazoles, which are often used in medicinal chemistry due to their biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzimidazole core, with a chloromethyl group attached at the 2-position and methyl groups attached at the 6 and 7 positions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl and methyl groups. The chloromethyl group, in particular, could potentially undergo nucleophilic substitution reactions .

Scientific Research Applications

  • Alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF : This compound was used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF. Alkylation is a process where an alkyl group is transferred from one molecule to another. The DMF (Dimethylformamide) is a common solvent used in this type of reactions.

  • Synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex : This compound was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent. This complex is used to enhance the visibility of internal body structures in magnetic resonance imaging (MRI).

  • Alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF : This compound was used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF. Alkylation is a process where an alkyl group is transferred from one molecule to another. The DMF (Dimethylformamide) is a common solvent used in this type of reactions.

  • Synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex : This compound was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent. This complex is used to enhance the visibility of internal body structures in magnetic resonance imaging (MRI).

Safety And Hazards

As with any chemical compound, handling “2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for this compound would likely depend on its specific applications. Given the wide range of uses for benzimidazoles in medicinal chemistry, it’s possible that “2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride” could have potential uses in the development of new pharmaceuticals .

properties

IUPAC Name

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2.ClH/c1-6-3-4-8-10(7(6)2)13-9(5-11)12-8;/h3-4H,5H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTZVTVYYPKUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride

CAS RN

405173-68-4
Record name 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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